Cas no 2034339-45-0 (N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide)

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a furan-pyridine core linked to an oxazole carboxamide moiety. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of multiple aromatic heterocycles enhances its potential for π-π stacking and hydrogen bonding interactions, which are critical for binding to biological targets. Its modular design allows for further functionalization, enabling the exploration of structure-activity relationships. The compound’s stability and synthetic accessibility further support its utility in developing pharmacologically active agents, particularly in targeting enzyme inhibition or receptor modulation.
N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide structure
2034339-45-0 structure
Product name:N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide
CAS No:2034339-45-0
MF:C14H11N3O3
MW:269.255442857742
CID:6039916
PubChem ID:121022634

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide
    • 2034339-45-0
    • N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-1,2-oxazole-5-carboxamide
    • F6561-1158
    • N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
    • AKOS026699124
    • N-((5-(furan-2-yl)pyridin-3-yl)methyl)isoxazole-5-carboxamide
    • Inchi: 1S/C14H11N3O3/c18-14(13-3-4-17-20-13)16-8-10-6-11(9-15-7-10)12-2-1-5-19-12/h1-7,9H,8H2,(H,16,18)
    • InChI Key: YWQJKHOVDHQHKH-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1=CN=CC(=C1)CNC(C1=CC=NO1)=O

Computed Properties

  • Exact Mass: 269.08004122g/mol
  • Monoisotopic Mass: 269.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 81.2Ų

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6561-1158-5mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
5mg
$69.0 2023-09-08
Life Chemicals
F6561-1158-75mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
75mg
$208.0 2023-09-08
Life Chemicals
F6561-1158-40mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
40mg
$140.0 2023-09-08
Life Chemicals
F6561-1158-2μmol
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6561-1158-1mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
1mg
$54.0 2023-09-08
Life Chemicals
F6561-1158-15mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
15mg
$89.0 2023-09-08
Life Chemicals
F6561-1158-20mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
20mg
$99.0 2023-09-08
Life Chemicals
F6561-1158-30mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
30mg
$119.0 2023-09-08
Life Chemicals
F6561-1158-10mg
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
10mg
$79.0 2023-09-08
Life Chemicals
F6561-1158-10μmol
N-{[5-(furan-2-yl)pyridin-3-yl]methyl}-1,2-oxazole-5-carboxamide
2034339-45-0
10μmol
$69.0 2023-09-08

Additional information on N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide

Introduction to N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide (CAS No. 2034339-45-0)

N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 2034339-45-0, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research and development. The structure of this molecule incorporates several key functional groups, including a furan ring, a pyridine ring, and an oxazole moiety, which contribute to its unique chemical properties and potential therapeutic applications.

The furan ring in N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide is a heterocyclic aromatic ring containing one oxygen atom. Furan derivatives are well-known for their diverse biological activities and have been extensively studied for their potential in drug discovery. The presence of the furan ring in this compound suggests that it may possess properties such as antioxidant, anti-inflammatory, and antimicrobial activities. These properties are particularly relevant in the context of current research aimed at developing novel therapeutics for various diseases.

The pyridine ring is another critical component of this compound. Pyridine derivatives are widely used in pharmaceuticals due to their ability to interact with biological targets such as enzymes and receptors. In N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide, the pyridine ring is linked to the furan ring through a methyl group, which serves as a connecting bridge. This structural arrangement may enhance the compound's solubility and bioavailability, important factors for drug efficacy.

The oxazole moiety is a five-membered heterocyclic compound containing two adjacent oxygen atoms. Oxazole derivatives have been reported to exhibit a wide range of biological activities, including antifungal, antibacterial, and antiviral properties. The incorporation of the oxazole ring in N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide likely contributes to its pharmacological profile by enhancing its interaction with biological targets.

Recent studies have highlighted the importance of multifunctional compounds in drug development. N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide exemplifies this trend by combining multiple pharmacophores into a single molecule. This approach has led to the discovery of several promising drug candidates that exhibit dual or multiple mechanisms of action. Such compounds are particularly valuable in treating complex diseases where multiple pathways are involved.

In the context of current research, N-{5-(furan-2-yl)pyridin-3-ylmethyl}-1,2-oxazole-5-carboxamide has been investigated for its potential role in modulating various biological pathways. For instance, studies have suggested that this compound may interact with enzymes involved in inflammation and oxidative stress. These pathways are implicated in numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. By targeting these pathways, N-{5-(furan-2-y l)pyridin -3 -y l m ethyl } -1 , 2 - ox azole - 5 - carbox amide holds promise as a therapeutic agent.

Moreover, the structural features of this compound make it an attractive scaffold for further derivatization and optimization. Researchers have employed various synthetic strategies to modify the core structure of N-{5-(furan -2 - yl ) py ridin -3 - y l m ethyl } -1 , 2 - ox azole - 5 - carbox amide to enhance its biological activity and pharmacokinetic properties. These efforts have led to the identification of several novel analogs with improved efficacy and reduced toxicity.

The synthesis of N-{5-(furan -2 - yl ) py ridin -3 - y l m ethyl } -1 , 2 - ox azole - 5 - carbox amide involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of key intermediates such as furan derivatives and pyridine-based compounds. These intermediates are then coupled together through various chemical transformations to yield the final product. The use of advanced synthetic techniques has enabled researchers to achieve high yields and purity levels, which are essential for pharmaceutical applications.

From a computational chemistry perspective, N-{5-(furan -2 - yl ) py ridin -3 - y l m ethyl } -1 , 2 - ox azole - 5 - carbox amide has been subjected to detailed molecular modeling studies. These studies aim to understand its interactions with biological targets at the atomic level. By predicting binding affinities and identifying key interaction sites, researchers can design more effective drugs with improved target specificity. Computational methods such as molecular dynamics simulations and quantum mechanical calculations have been instrumental in these efforts.

The pharmacological evaluation of N-{5-(furan -2 - yl ) py ridin -3 - y l m ethyl } -1 , 2 - ox azole - 5 carbox amide has revealed several interesting findings. In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against various enzymes and receptors relevant to human health. For example, it has shown potent inhibition of enzymes involved in inflammation and oxidative stress pathways. These findings support its potential as a lead compound for further drug development.

In vivo studies have also been conducted to assess the efficacy and safety of N-{5-(furan _ _ _ _ _ _ _ _ _ _ _ _ _

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